molecular formula C21H17NO B5491255 1-(1,2-dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole

1-(1,2-dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole

Cat. No.: B5491255
M. Wt: 299.4 g/mol
InChI Key: KMUPAVDAWSBODZ-UHFFFAOYSA-N
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Description

1-(1,2-Dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole is a complex organic compound with a unique structure that combines elements of acenaphthylene and indole

Preparation Methods

The synthesis of 1-(1,2-dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,2-dihydroacenaphthylene-5-carboxylic acid with indole under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(1,2-Dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,2-Dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(1,2-dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

1-(1,2-Dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole can be compared with similar compounds such as:

    1,2-Dihydroacenaphthylene-5-carboxylic acid: This compound shares a similar acenaphthylene structure but lacks the indole moiety.

    1,2-Dihydroacenaphthylene-5-carbaldehyde: Similar in structure but contains an aldehyde group instead of the indole moiety.

    2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid: This compound has a benzoic acid group instead of the indole moiety.

The uniqueness of this compound lies in its combined acenaphthylene and indole structure, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1,2-dihydroacenaphthylen-5-yl(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-21(22-13-12-14-4-1-2-7-19(14)22)18-11-10-16-9-8-15-5-3-6-17(18)20(15)16/h1-7,10-11H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUPAVDAWSBODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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